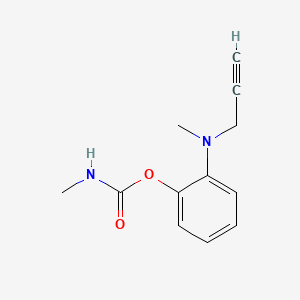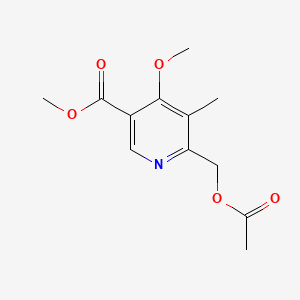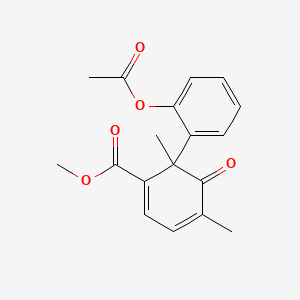
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes an acetyloxyphenyl group and a cyclohexa-1,3-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexa-1,3-diene ring and the introduction of the acetyloxyphenyl group. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways and processes, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexa-1,3-diene derivatives and acetyloxyphenyl-containing molecules. Examples include:
- Methyl 6-(2-hydroxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
- Methyl 6-(2-methoxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
Uniqueness
What sets Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
40801-44-3 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C18H18O5/c1-11-9-10-14(17(21)22-4)18(3,16(11)20)13-7-5-6-8-15(13)23-12(2)19/h5-10H,1-4H3 |
Clé InChI |
PHOMRWLFISONIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(C1=O)(C)C2=CC=CC=C2OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











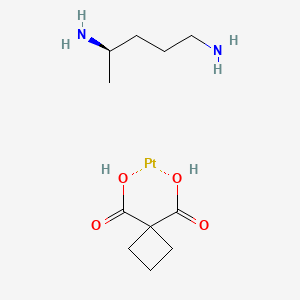
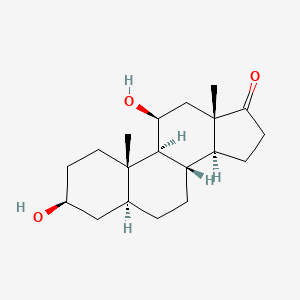
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
